1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
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Overview
Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or copper sulfate under reflux conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the tetrazole ring in the presence of a base such as sodium hydride.
Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with p-tolyl isocyanate to form the urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or p-tolyl rings are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted tetrazole and urea derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can be compared with other tetrazole derivatives, such as:
1-phenyl-1H-tetrazole:
3-(p-tolyl)-1H-tetrazole: This compound lacks the phenyl group, which may affect its binding affinity and specificity for certain biological targets.
1-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: This compound lacks the p-tolyl group, which may influence its solubility and stability.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVYCZDDDKYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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